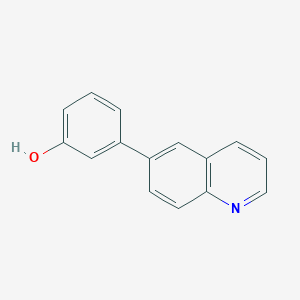

3-Quinolin-6-ylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Quinolin-6-ylphenol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of a quinoline ring fused with a phenol group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 3-Quinolin-6-ylphenol, can be achieved through various methods. One common approach involves the use of α,β-unsaturated aldehydes as starting materials . The reaction typically involves catalytic systems and specific reaction conditions to achieve the desired product. For example, the Friedländer synthesis is a well-known method for preparing quinoline derivatives, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods

In industrial settings, the production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Quinolin-6-ylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the quinoline and phenol groups allows for diverse reactivity.

Common Reagents and Conditions

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the quinoline ring, typically using halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

3-Quinolin-6-ylphenol and its derivatives are increasingly recognized for their therapeutic potential across various diseases, particularly in cancer treatment and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research has shown that compounds with a quinoline scaffold can inhibit the growth of cancer cells through various mechanisms, such as targeting specific receptors or pathways involved in tumor proliferation.

- Case Study : A recent study synthesized a series of quinoline derivatives, including 3-(quinolin-6-yl)phenol-substituted isoxazole derivatives, which demonstrated efficacy in reducing lipid droplet accumulation in cancer cells. However, some exhibited cytotoxicity, prompting further structural modifications to enhance safety profiles while maintaining therapeutic efficacy .

Antimicrobial Properties

The quinoline structure is known for its antimicrobial properties, which can be leveraged in the development of new antibiotics or antiviral agents.

- Case Study : Quinoline derivatives have been shown to possess significant activity against various pathogens, including bacteria and viruses. For instance, modifications to the quinoline ring can enhance the inhibitory effects on bacterial growth, making it a promising candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinoline-based compounds.

Modifications and Efficacy

Research has demonstrated that substituting different functional groups on the quinoline nucleus can significantly alter its pharmacological properties.

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl groups | Increased anticancer activity |

| Alkoxy substituents | Enhanced solubility and bioavailability |

| Amide linkages | Improved binding affinity to target proteins |

Example Compounds

A variety of compounds derived from this compound have been synthesized and tested:

- Compound A : Exhibited IC50 values indicating strong inhibition of cancer cell lines.

- Compound B : Showed promising results in antimicrobial assays against resistant strains of bacteria.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over functional group placement.

Synthetic Routes

Several synthetic pathways have been developed to create this compound:

- Povarov Reaction : Utilizes a one-pot synthesis method combining aniline derivatives with aldehydes and activated alkenes .

- Electrophilic Aromatic Substitution : Involves introducing substituents onto the quinoline ring through electrophilic attack .

Future Directions in Research

The ongoing research into this compound highlights its potential as a versatile scaffold for drug discovery:

Drug Development

Continued exploration of its derivatives may lead to novel therapeutics with enhanced efficacy against various diseases:

- Focus on optimizing pharmacokinetic properties.

- Investigating combination therapies with existing drugs to enhance treatment outcomes.

Broader Applications

Beyond oncology and infectious diseases, quinoline derivatives are being studied for their potential in treating neurodegenerative diseases and metabolic disorders due to their ability to modulate cellular pathways effectively .

Mechanism of Action

The mechanism of action of 3-Quinolin-6-ylphenol involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds can interact with other enzymes and receptors, contributing to their diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of 3-Quinolin-6-ylphenol, known for its wide range of biological activities.

Isoquinoline: A structural isomer of quinoline with similar chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both the quinoline and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

3-quinolin-6-ylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-5-1-3-11(10-14)12-6-7-15-13(9-12)4-2-8-16-15/h1-10,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYMSEKEIIVRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.